2-Hexanoyl-3-(4-methoxyphenyl)indeno[3,2-C]pyrazol-4-one
Overview
Description
2-Hexanoyl-3-(4-methoxyphenyl)indeno[3,2-C]pyrazol-4-one is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is characterized by its unique structure, which combines a hexanoyl group, a methoxyphenyl group, and an indeno-pyrazolone core. The molecular formula of this compound is C23H22N2O3, and it has a molecular weight of 374.43 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexanoyl-3-(4-methoxyphenyl)indeno[3,2-C]pyrazol-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with 2-hexanoylindene-1,3-dione in the presence of a base such as sodium ethoxide. The reaction mixture is then heated under reflux to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
2-Hexanoyl-3-(4-methoxyphenyl)indeno[3,2-C]pyrazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Hexanoyl-3-(4-methoxyphenyl)indeno[3,2-C]pyrazol-4-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hexanoyl-3-(4-methoxyphenyl)indeno[3,2-C]pyrazol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.
Comparison with Similar Compounds
Similar Compounds
- 2-Hexanoyl-3-(4-hydroxyphenyl)indeno[3,2-C]pyrazol-4-one
- 2-Hexanoyl-3-(4-chlorophenyl)indeno[3,2-C]pyrazol-4-one
- 2-Hexanoyl-3-(4-nitrophenyl)indeno[3,2-C]pyrazol-4-one
Uniqueness
2-Hexanoyl-3-(4-methoxyphenyl)indeno[3,2-C]pyrazol-4-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group may enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-hexanoyl-3-(4-methoxyphenyl)indeno[1,2-c]pyrazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-3-4-5-10-19(26)25-22(15-11-13-16(28-2)14-12-15)20-21(24-25)17-8-6-7-9-18(17)23(20)27/h6-9,11-14H,3-5,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQHGUMEPKGYGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)N1C(=C2C(=N1)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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